molecular formula C14H21ClN2O2S B1524819 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride CAS No. 1354961-19-5

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B1524819
CAS No.: 1354961-19-5
M. Wt: 316.8 g/mol
InChI Key: YVYHNWKSNFFBMT-UHFFFAOYSA-N
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Description

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is a chemical compound with the molecular formula C14H21ClN2O2S It is known for its unique structure, which includes a piperazine ring, a phenoxy group, and a methylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 4-(methylsulfanyl)phenol, is reacted with an appropriate alkylating agent to form the phenoxy intermediate.

    Attachment of the Piperazine Ring: The phenoxy intermediate is then reacted with a piperazine derivative under suitable conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: N-alkyl or N-acyl piperazine derivatives.

Scientific Research Applications

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors, while the phenoxy and methylsulfanyl groups can modulate the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)ethanone hydrochloride
  • 2-[4-(Methylsulfanyl)phenoxy]-1-(piperidin-1-yl)propan-1-one hydrochloride
  • 2-[4-(Methylsulfanyl)phenoxy]-1-(morpholin-1-yl)propan-1-one hydrochloride

Uniqueness

2-[4-(Methylsulfanyl)phenoxy]-1-(piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the piperazine ring, which imparts specific pharmacological properties. The methylsulfanyl group also contributes to its distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-(4-methylsulfanylphenoxy)-1-piperazin-1-ylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2S.ClH/c1-11(14(17)16-9-7-15-8-10-16)18-12-3-5-13(19-2)6-4-12;/h3-6,11,15H,7-10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVYHNWKSNFFBMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCNCC1)OC2=CC=C(C=C2)SC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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